A Comprehensive Technical Guide to the Physicochemical Properties of Taxinine
A Comprehensive Technical Guide to the Physicochemical Properties of Taxinine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taxinine, a member of the complex diterpenoid taxane (B156437) family, is a natural product isolated from various species of the yew tree (Taxus). While often overshadowed by its renowned analogue, paclitaxel (B517696) (Taxol®), Taxinine and its derivatives are subjects of significant interest due to their unique chemical structures and potential biological activities. This technical guide provides an in-depth overview of the core physicochemical properties of Taxinine and its related compounds. It includes quantitative data presented for comparative analysis, detailed experimental methodologies for property determination, and visualizations of relevant biological pathways and experimental workflows to support researchers in drug discovery and development.
Core Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The data for Taxinine and its key analogues are summarized below.
Structural and Molecular Data
Taxinine possesses the characteristic taxane core, a complex 6-8-6 tricyclic ring system. The variations among Taxinine analogues primarily arise from the differences in substituent groups attached to this core.
Table 1: Molecular Properties of Taxinine and Its Analogues
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Taxinine | 3835-52-7 | C₃₅H₄₂O₉ | 606.7[1] |
| Taxinine A | 18530-09-1 | C₂₆H₃₆O₈ | 476.6 |
| Taxinine B | 18457-44-8 | C₃₇H₄₄O₁₁ | 664.7[2] |
| Taxinine M | 135730-55-1 | C₃₅H₄₂O₁₄ | 686.7[3] |
Physical Properties
Physical properties such as melting point, boiling point, and solubility are critical for purification, formulation, and predicting the compound's behavior in different environments.
Table 2: Physical Properties of Taxinine and Its Analogues
| Property | Taxinine | Taxinine M | General Taxanes |
| Melting Point (°C) | 265-267[4] | Not Available | Variable |
| Boiling Point (°C) | Not Experimentally Determined | 740.2 ± 60.0 (Predicted) | Not Applicable |
| Appearance | Amorphous solid[4] | - | Crystalline or amorphous solids |
| pKa | Not Experimentally Determined | 11.62 ± 0.70 (Predicted) | Generally neutral, lacking strongly acidic/basic groups |
| XLogP3-AA | 4.5[1] | Not Available | Generally high, indicating lipophilicity |
Solubility Profile
The solubility of taxanes is a significant challenge in drug development. They are characteristically hydrophobic, with poor aqueous solubility.
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Water Solubility : Taxanes, including Taxinine, are generally considered insoluble or practically insoluble in water[5].
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Organic Solvent Solubility : Taxinine is reported to be moderately soluble in ethanol, benzene, and diethyl ether, and insoluble in chloroform (B151607) and light petroleum[4]. Taxanes are typically soluble in organic solvents like methanol (B129727), ethanol, acetone (B3395972), and DMSO[5][6]. This property is leveraged during extraction and purification.
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are methodologies relevant to the characterization of natural products like Taxinine.
Extraction and Purification of Taxanes
The isolation of Taxinine from its natural source (Taxus species) is the first step in its characterization. A general workflow is presented below.
This process typically involves:
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Extraction : Fresh plant material is mixed with an ethanol/water solvent mixture (50-80% ethanol) to extract a crude mixture of taxanes[7]. Water is included to minimize the extraction of highly lipophilic compounds like waxes and chlorophyll[7].
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Decolorization : The crude extract is treated with activated charcoal to remove pigments[8].
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Chromatography : The taxanes are separated from the crude mixture using normal-phase column chromatography with silica gel as the absorbent[7][8].
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Recrystallization : Final purification is often achieved using an antisolvent recrystallization method. The purified taxane is dissolved in a solvent like methanol, and an antisolvent such as water is added to induce crystallization, yielding a high-purity product[5].
Melting Point Determination
The melting point is a key indicator of purity.
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Principle : The temperature range over which a solid transitions to a liquid is measured. Pure crystalline compounds exhibit a sharp melting point (a narrow range of 0.5-1.0°C), while impurities typically depress and broaden the melting range[3].
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Methodology (Capillary Method) :
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A small, finely powdered sample of the purified compound is packed into a thin-walled capillary tube, sealed at one end[9].
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The capillary tube is attached to a thermometer and placed in a heating apparatus (e.g., a Thiele tube with oil or an automated metal block apparatus)[3][9].
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The sample is heated slowly (approx. 2°C/min) near the expected melting point[3].
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The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2[4].
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Solubility Determination
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Principle : The extent to which a compound (solute) dissolves in a solvent to form a homogeneous solution is quantified.
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Methodology (Shake-Flask Method) :
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An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask[10].
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The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
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The saturated solution is filtered or centrifuged to remove any undissolved solid.
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The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This concentration represents the solubility of the compound in that solvent at that temperature.
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Stability Studies
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Principle : The stability of taxanes in aqueous solutions is critical for developing intravenous formulations. Degradation can occur via epimerization and hydrolysis of ester groups.
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Methodology :
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Solutions of the taxane are prepared in aqueous buffers across a range of pH values (e.g., pH 1-12)[11].
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Samples are stored at controlled temperatures and aliquots are withdrawn at various time points.
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Each aliquot is analyzed using a stability-indicating HPLC method, which can separate the parent compound from its degradation products.
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The rate of degradation is determined by monitoring the decrease in the concentration of the parent compound over time. LC-MS can be used to identify the structure of the degradation products[11].
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Findings for Taxanes: Studies on paclitaxel show it is most stable at pH 4-5. Under basic conditions, it undergoes base-catalyzed epimerization at the C7 position and hydrolysis of its ester side chains[11]. Under acidic conditions (pH < 4), degradation can occur via cleavage of the oxetane (B1205548) ring[12].
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Biological Context: Mechanism of Action
Taxinine belongs to the taxane family, which are classified as microtubule-stabilizing agents. Their mechanism of action is fundamental to their potential as cytotoxic agents.
Microtubule Stabilization Pathway
Unlike other anti-mitotic agents that cause microtubule depolymerization (e.g., vinca (B1221190) alkaloids), taxanes have a unique mechanism. They bind to the β-tubulin subunit within the microtubule polymer[2][13]. This binding event stabilizes the microtubule, preventing its depolymerization back into tubulin dimers[1].
Microtubules are highly dynamic structures that must assemble and disassemble for critical cellular processes, most notably the formation of the mitotic spindle during cell division[1][13]. By locking microtubules in a polymerized state, taxanes suppress their dynamics. This leads to the formation of abnormal, nonfunctional mitotic spindles, which in turn activates the mitotic checkpoint, arrests the cell cycle in mitosis, and ultimately induces programmed cell death (apoptosis)[1].
Conclusion
Taxinine is a structurally complex natural product with a distinct set of physicochemical properties. Its high lipophilicity and poor aqueous solubility present significant challenges for its development as a therapeutic agent, requiring advanced formulation strategies. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of Taxinine and other novel taxanes. A thorough understanding of these properties, combined with knowledge of its microtubule-stabilizing mechanism, is essential for unlocking the full therapeutic potential of this important class of molecules.
References
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- 4. pennwest.edu [pennwest.edu]
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- 7. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 8. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. Taxanes: Microtubule and Centrosome Targets, and Cell Cycle Dependent Mechanisms of Action | Bentham Science [benthamscience.com]
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